molecular formula C12H15NO4 B3022521 2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid CAS No. 148554-82-9

2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid

Cat. No. B3022521
CAS RN: 148554-82-9
M. Wt: 237.25 g/mol
InChI Key: BAFWWCWWCIJIKN-UHFFFAOYSA-N
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Description

2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid is a compound that is structurally related to several amino acid derivatives which have been studied for their potential as building blocks for pharmaceuticals, particularly as inhibitors of certain enzymes like angiotensin-converting enzyme and aminopeptidases. The compound is characterized by the presence of a phenyl group and a methoxycarbonyl functional group attached to a four-carbon chain with an amino acid moiety.

Synthesis Analysis

The synthesis of related compounds such as (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid has been achieved through enzymatic procedures, using enzymes like l-phenylalanine dehydrogenase and d-lactate dehydrogenase, which require cofactors like NADH for the reaction to proceed . Another related compound, 3-amino-2-hydroxy-4-phenylbutanoic acid, was synthesized through a series of reactions starting from the reaction of nitromethane with benzyl bromide, followed by condensation with glyoxylic acid and subsequent reduction . These methods highlight the potential routes that could be adapted for the synthesis of 2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography, which provides detailed information about the stereochemistry and conformation of the molecules . The crystal structure analysis is complemented by spectroscopic methods and quantum chemical calculations to understand the intramolecular and intermolecular interactions that stabilize the molecule .

Chemical Reactions Analysis

The chemical behavior of 2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid can be inferred from studies on similar compounds. For instance, the presence of amino and hydroxy functional groups has been shown to participate in various intermolecular interactions, such as hydrogen bonding, which can influence the reactivity of the compound . Additionally, the presence of the methoxycarbonyl group could lead to specific reactions such as ester hydrolysis or participation in nucleophilic acyl substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid have been studied using density functional theory (DFT) calculations and various spectroscopic techniques. These studies provide insights into the vibrational frequencies, molecular geometry, and electronic properties such as UV-Vis absorption spectra . Nonlinear optical (NLO) activity has also been investigated for compounds with similar structures, indicating potential applications in materials science . Molecular docking studies suggest that the functional groups present in these compounds can interact with biological receptors, which is relevant for drug discovery .

Mechanism of Action

Pharmacokinetics

, which may influence its absorption and distribution within the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and how effectively it can bind to its target enzymes. For instance, it’s recommended to store the compound at a temperature between 28°C to maintain its stability .

properties

IUPAC Name

2-(methoxycarbonylamino)-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-12(16)13-10(11(14)15)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFWWCWWCIJIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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